molecular formula C53H84O23 B2596496 Kalopanaxsaponin G CAS No. 171370-50-6

Kalopanaxsaponin G

Cat. No.: B2596496
CAS No.: 171370-50-6
M. Wt: 1089.232
InChI Key: KKCPOXQNXGREHK-RZCCAOLBSA-N
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Description

Kalopanaxsaponin G is a natural triterpenoid saponin compound isolated from the bark of Kalopanax pictus, a tree native to East Asia. This compound belongs to a class of saponins known for their diverse biological activities, including antifungal, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Kalopanaxsaponin G is typically isolated from natural sources rather than synthesized chemically. The extraction process involves several steps, including solvent extraction, chromatography, and crystallization. The bark of Kalopanax pictus is first dried and ground into a fine powder. This powder is then subjected to solvent extraction using methanol or ethanol. The extract is concentrated and purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound .

Industrial Production Methods

Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques and automated systems ensures higher yield and purity. The process involves:

Chemical Reactions Analysis

Types of Reactions

Kalopanaxsaponin G undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

Scientific Research Applications

Kalopanaxsaponin G has a wide range of scientific research applications, including:

    Chemistry: Used as a reference compound in the study of triterpenoid saponins and their chemical properties.

    Biology: Investigated for its role in plant defense mechanisms and its interactions with other biological molecules.

    Medicine: Studied for its potential therapeutic effects, including antifungal, anti-inflammatory, and anticancer activities.

    Industry: Utilized in the development of natural products and pharmaceuticals.

Mechanism of Action

Kalopanaxsaponin G exerts its effects through various molecular targets and pathways. It has been shown to induce the accumulation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and cell membrane destruction. This mechanism is particularly effective against fungal pathogens like Candida albicans. The compound disrupts the membrane integrity, causing leakage of intracellular contents and ultimately leading to cell death .

Comparison with Similar Compounds

Kalopanaxsaponin G is part of a family of triterpenoid saponins, which includes compounds like Kalopanaxsaponin A, B, C, D, E, F, H, I, J, and K. These compounds share similar structures but differ in their specific functional groups and biological activities. For example:

    Kalopanaxsaponin A: Known for its antifungal activity against Candida species.

    Kalopanaxsaponin B: Exhibits anti-inflammatory properties.

    Kalopanaxsaponin C: Studied for its anticancer effects.

This compound stands out due to its unique combination of biological activities and its potential for therapeutic applications.

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H84O23/c1-48(2)14-16-53(47(68)76-45-37(64)34(61)31(58)25(20-55)71-45)17-15-51(6)22(23(53)18-48)8-9-28-50(5)12-11-29(49(3,4)27(50)10-13-52(28,51)7)72-46-41(75-43-35(62)32(59)26(21-56)70-43)39(38(65)40(74-46)42(66)67)73-44-36(63)33(60)30(57)24(19-54)69-44/h8,23-41,43-46,54-65H,9-21H2,1-7H3,(H,66,67)/t23-,24+,25+,26-,27-,28+,29-,30+,31+,32-,33-,34-,35+,36+,37+,38-,39-,40-,41+,43-,44-,45-,46+,50-,51+,52+,53-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKCPOXQNXGREHK-UMXFEUBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(O8)CO)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H](O9)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H84O23
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801100893
Record name (3β)-28-(β-D-Glucopyranosyloxy)-28-oxoolean-12-en-3-yl O-α-L-arabinofuranosyl-(1→2)-O-[β-D-glucopyranosyl-(1→3)]-β-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801100893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1089.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171370-50-6
Record name (3β)-28-(β-D-Glucopyranosyloxy)-28-oxoolean-12-en-3-yl O-α-L-arabinofuranosyl-(1→2)-O-[β-D-glucopyranosyl-(1→3)]-β-D-glucopyranosiduronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=171370-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3β)-28-(β-D-Glucopyranosyloxy)-28-oxoolean-12-en-3-yl O-α-L-arabinofuranosyl-(1→2)-O-[β-D-glucopyranosyl-(1→3)]-β-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801100893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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